molecular formula C10H9Cl2NO B5883814 2,5-dichloro-N-cyclopropylbenzamide

2,5-dichloro-N-cyclopropylbenzamide

Cat. No. B5883814
M. Wt: 230.09 g/mol
InChI Key: GVNGNFRWLJCEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-cyclopropylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It is a member of the benzamide class of compounds and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-cyclopropylbenzamide is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and phosphodiesterases (PDEs), which play a role in cancer cell growth and inflammation. It has also been found to modulate the activity of certain neurotransmitters, such as dopamine and acetylcholine, which play a role in cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cell lines, reduce inflammation, and improve memory and learning in animal models. Additionally, it has been found to have neuroprotective effects, as it has been shown to protect against oxidative stress and excitotoxicity.

Advantages and Limitations for Lab Experiments

One advantage of using 2,5-dichloro-N-cyclopropylbenzamide in lab experiments is its potential as a therapeutic agent. It has been found to have a variety of biochemical and physiological effects, which make it a promising candidate for further study. Additionally, it is relatively easy to synthesize and purify, which makes it accessible for use in lab experiments. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 2,5-dichloro-N-cyclopropylbenzamide. One direction is to further explore its potential as an anti-cancer agent, as it has been found to inhibit the growth of certain cancer cell lines. Another direction is to further explore its potential as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a cognitive enhancer. Finally, future studies should aim to optimize the synthesis and purification of this compound to make it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of 2,5-dichloro-N-cyclopropylbenzamide involves the reaction of 2,5-dichlorobenzoic acid with cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

2,5-dichloro-N-cyclopropylbenzamide has been found to have a variety of scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of certain cancer cell lines. It has also been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines. Additionally, it has been studied for its potential as a cognitive enhancer, as it has been found to improve memory and learning in animal models.

properties

IUPAC Name

2,5-dichloro-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNGNFRWLJCEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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